molecular formula C11H12FNO2 B12981214 2-(4-Fluoropyrrolidin-3-yl)benzoic acid

2-(4-Fluoropyrrolidin-3-yl)benzoic acid

Cat. No.: B12981214
M. Wt: 209.22 g/mol
InChI Key: HWOAEOVRBJLMPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid typically involves the introduction of a fluorine atom into the pyrrolidine ring, followed by the attachment of the benzoic acid moiety. One common method involves the fluorination of pyrrolidine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The fluorinated pyrrolidine is then coupled with a benzoic acid derivative through a series of reactions, including nucleophilic substitution and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoropyrrolidin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoropyrrolidin-3-yl)benzoic acid is unique due to the presence of both a fluorinated pyrrolidine ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-(4-fluoropyrrolidin-3-yl)benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-3-1-2-4-8(7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)

InChI Key

HWOAEOVRBJLMPC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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